

Phenoxyacetaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenoxyacetaldehyde**

Cat. No.: **B1585835**

[Get Quote](#)

An In-depth Technical Guide to Phenoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **phenoxyacetaldehyde**, detailing its chemical structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores the toxicological profile and proposes a potential signaling pathway based on current knowledge of aldehyde-mediated cellular effects.

Chemical Structure and IUPAC Name

Phenoxyacetaldehyde, a significant molecule in the fragrance and chemical synthesis industries, is characterized by a phenoxy group attached to an acetaldehyde moiety.

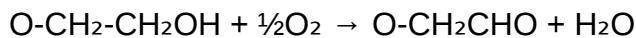
- IUPAC Name: 2-phenoxyacetaldehyde[1]
- Chemical Formula: C₈H₈O₂[2]
- Canonical SMILES: C1=CC=C(C=C1)OCC=O[1]
- Molecular Weight: 136.15 g/mol [2]

Structure:

Caption: Chemical structure of **2-phenoxyacetaldehyde**.

Physicochemical Properties

A summary of the key physical and chemical properties of **phenoxyacetaldehyde** is presented in the table below.


Property	Value	Reference(s)
Molecular Weight	136.15 g/mol	[2]
Appearance	Colorless clear viscous liquid	[3]
Density	1.069 g/cm ³	[2]
Boiling Point	94 °C @ 6 Torr	[2]
Flash Point	92.4 °C	[2]
Refractive Index	1.505	[2]
Vapor Pressure	0.113 mmHg at 25°C	[2]
XLogP3	1.8	[2]
Topological Polar Surface Area	26.3 Å ²	[2]

Experimental Protocols

Synthesis of Phenoxyacetaldehyde

A common method for the synthesis of **phenoxyacetaldehyde** is through the vapor phase oxidation of phenoxyethanol. The following protocol is based on a patented method.

Reaction:

Materials:

- Phenoxyethanol

- Supported silver metal catalyst (on Alundum, alumina, silicon carbide, clay, or pumice)
- Molecular oxygen-containing gas (e.g., air)

Procedure:

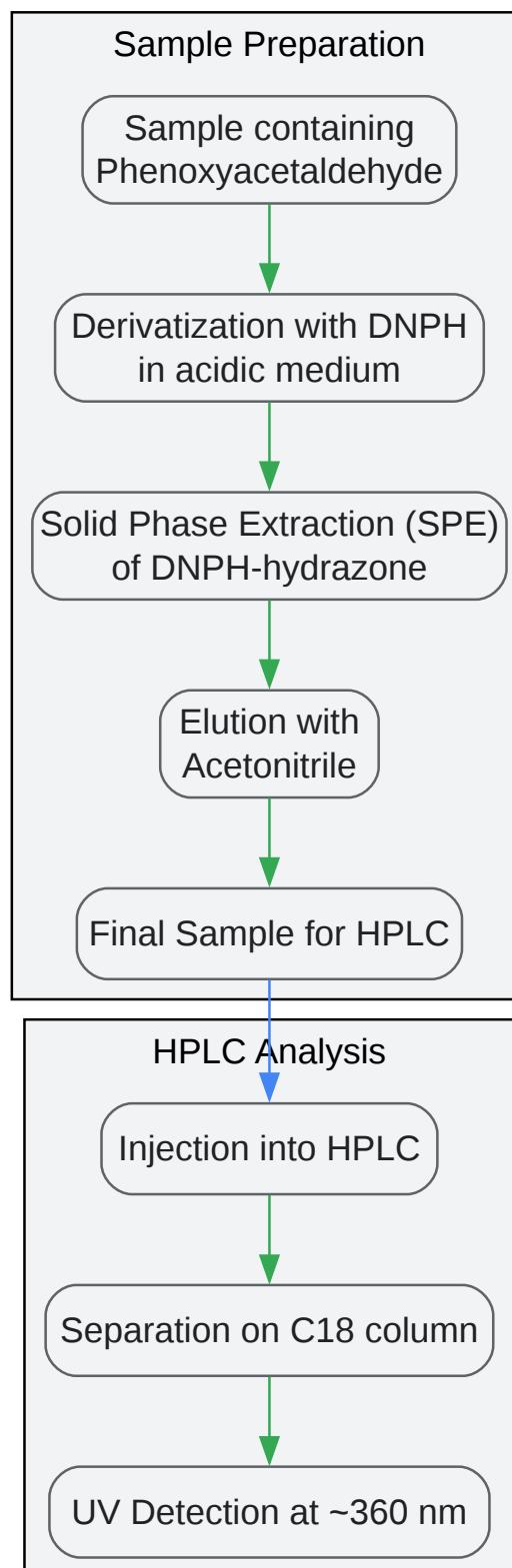
- Prepare a vaporous mixture of phenoxyethanol and an excess of a molecular oxygen-containing gas. The mixture should contain approximately 0.5 to 2 volume percent of phenoxyethanol.
- Pass the vaporous mixture into contact with a supported silver metal catalyst.
- Maintain the catalyst temperature within the range of 225 to 275 °C.
- The **phenoxyacetaldehyde** produced is then separately recovered.

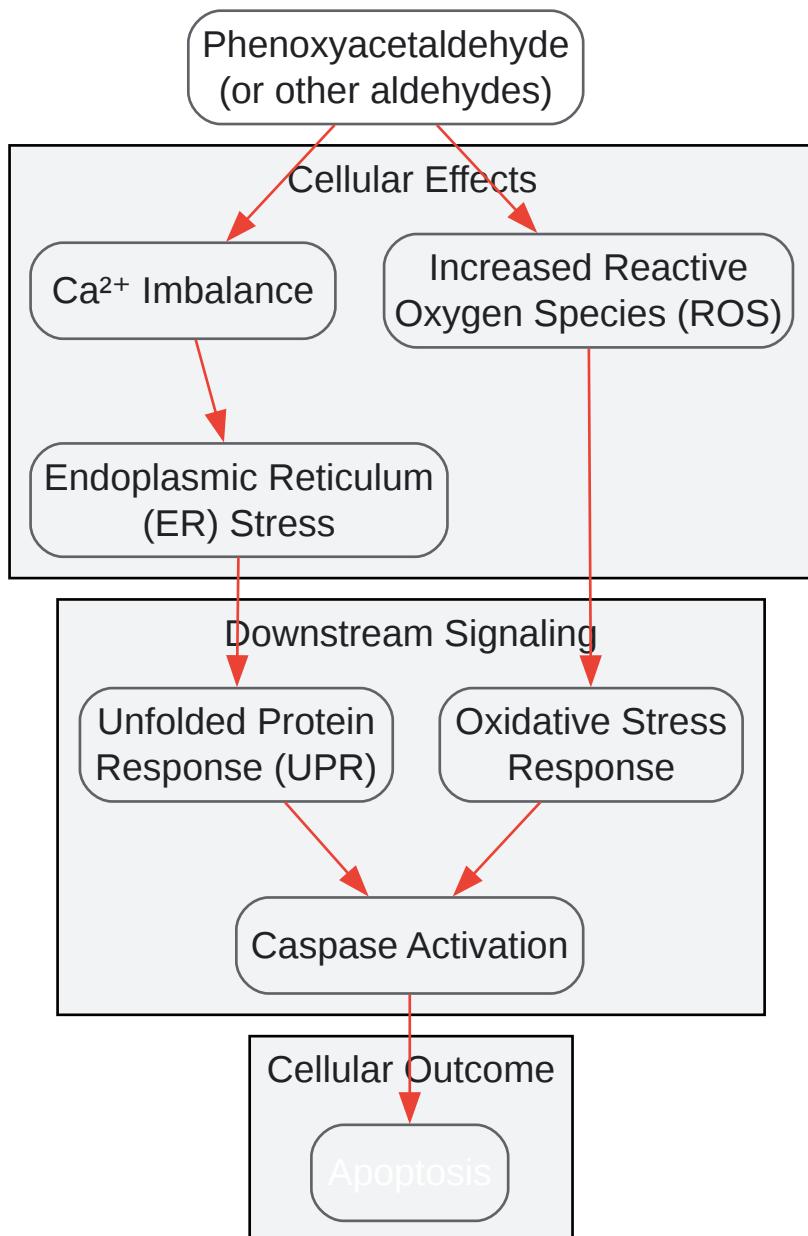
Analytical Methods

The analysis of **phenoxyacetaldehyde** can be performed using standard chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for polar compounds (e.g., SH-1, 30 m x 0.32 mm I.D., 1.00 µm).


GC Conditions (suggested):


- Injection Mode: Split (e.g., 1:30)
- Injection Volume: 1.0 µL
- Injection Temperature: 280 °C
- Carrier Gas: Helium
- Carrier Gas Control: Constant linear velocity (e.g., 35 cm/s)

- Oven Temperature Program: Isothermal at a suitable temperature or a temperature ramp to separate **phenoxyacetaldehyde** from other components. For example, hold at 70°C for 1 min, then ramp at 6°C/min to 110°C (hold 2 min), then ramp at 30°C/min to 260°C.
- Detector Temperature: 280 °C

For enhanced detection, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for aldehydes.

Derivatization and Analysis Workflow:

Hypothesized Signaling Pathway for Aldehyde-Induced Cellular Stress

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenoxyacetaldehyde | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [Phenoxyacetaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585835#phenoxyacetaldehyde-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com